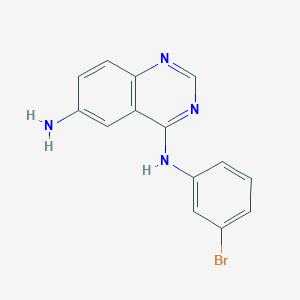

N4-(3-Bromophenyl)quinazoline-4,6-diamine

説明

Synthesis Analysis

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives typically involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides. This process allows for the introduction of various substituents at the C-6 position, enhancing the compound's biological properties. The introduction of basic functional groups onto the Michael acceptor increases reactivity due to intramolecular catalysis and/or an inductive effect, improving the compound's water solubility and biological activity (Tsou et al., 2001).

Molecular Structure Analysis

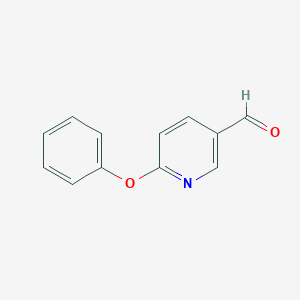

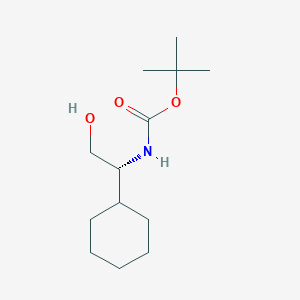

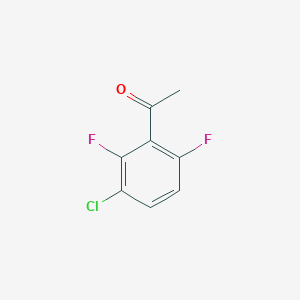

The molecular structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives is characterized by a quinazoline ring substituted with a 3-bromophenyl group. This structure allows for interaction with the ATP binding site of tyrosine kinases, inhibiting their activity. Molecular modeling and experimental evidence have shown that these compounds can interact covalently with the target enzymes, leading to enhanced antitumor activity (Tsou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives involves their function as Michael acceptors. The presence of a bromophenyl group and a quinazoline moiety allows for various chemical modifications, including acylation, alkylation, and the introduction of various functional groups. These reactions significantly impact the compound's biological activity and solubility (Tsou et al., 2001).

Physical Properties Analysis

The physical properties of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents introduced during synthesis. Compounds with water-solubilizing substituents have shown improved biological properties due to enhanced solubility and bioavailability (Tsou et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives, are crucial for their function as irreversible inhibitors of EGFR and HER2. The attachment of a basic functional group to the Michael acceptor enhances the reactivity, enabling the compound to covalently interact with the target enzyme's active site (Tsou et al., 2001).

科学的研究の応用

Medical Imaging

- EGFR-TK Imaging : Quinazoline derivatives, including N4-(3-Bromophenyl)quinazoline-4,6-diamine, have been used in labeling with technetium-99m for potential biomarkers in EGFR-TK imaging. These compounds showed significant inhibition of EGFR autophosphorylation and cell growth inhibition in vitro, suggesting their potential in cancer diagnosis and therapy (Fernandes et al., 2008).

Antiparasitic Activity

- Leishmaniasis Treatment : N2,N4-Disubstituted quinazoline-2,4-diamines have shown promising results against Leishmania parasites. One study identified compounds with significant antileishmanial efficacy, suggesting their potential as therapeutic agents (Van Horn et al., 2014).

Antibacterial Activity

- Multidrug-Resistant Bacteria : N2,N4-Disubstituted quinazoline-2,4-diamines have been found effective against multidrug-resistant bacteria like Staphylococcus aureus. These compounds showed low toxicity and effective in vivo activity, indicating their potential in developing new antibacterial agents (Van Horn et al., 2014).

- Acinetobacter baumannii Treatment : Further research on N2,N4-disubstituted quinazoline-2,4-diamines showed strong antibacterial and antibiofilm activities against multidrug-resistant Acinetobacter baumannii, with limited toxicity toward human cells (Fleeman et al., 2017).

Antimalarial Activity

- Malaria Treatment : Extensive research on 6,7-dimethoxyquinazoline-2,4-diamines has shown high antimalarial activity, making them promising drug leads for treating malaria (Mizukawa et al., 2021).

Antitumor Activity

- EGFR Tyrosine Kinase Inhibition : Some studies have indicated that 4-substituted quinazolines, including N4-(3-Bromophenyl)quinazoline-4,6-diamine, are potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting their utility in cancer treatment (Rewcastle et al., 1995).

Antiviral Activity

- MERS-CoV Inhibition : Quinazoline derivatives have been synthesized and evaluated for their anti-MERS-CoV activities, showing promise as potential inhibitors of the virus (Lee et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

特性

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQHULBHKPGOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416141 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

CAS RN |

169205-78-1 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)